2-(4-Nitro-benzylsulfanyl)-ethylamine hydrochloride
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Overview
Description
2-(4-Nitro-benzylsulfanyl)-ethylamine hydrochloride is a chemical compound with a unique structure that includes a nitrobenzyl group attached to an ethylamine backbone via a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitro-benzylsulfanyl)-ethylamine hydrochloride typically involves the reaction of 4-nitrobenzyl chloride with ethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the ethylamine attacks the benzyl chloride, resulting in the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitro-benzylsulfanyl)-ethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of 2-(4-Amino-benzylsulfanyl)-ethylamine.
Reduction: Formation of 2-(4-Nitro-benzylsulfoxide)-ethylamine or 2-(4-Nitro-benzylsulfone)-ethylamine.
Substitution: Formation of various substituted benzyl derivatives depending on the electrophile used.
Scientific Research Applications
2-(4-Nitro-benzylsulfanyl)-ethylamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Nitro-benzylsulfanyl)-ethylamine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The sulfanyl group may also play a role in binding to metal ions or proteins, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Nitrobenzylamine hydrochloride
- 2-Nitrobenzylamine hydrochloride
- 4-Fluorobenzylamine
- 4-Chlorobenzylamine
Uniqueness
2-(4-Nitro-benzylsulfanyl)-ethylamine hydrochloride is unique due to the presence of both a nitro group and a sulfanyl linkage, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
2-[(4-nitrophenyl)methylsulfanyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S.ClH/c10-5-6-14-7-8-1-3-9(4-2-8)11(12)13;/h1-4H,5-7,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STXSAXFRIJBCGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCCN)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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